

# Introduction: The Significance of the Benzofuranone Scaffold

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## Compound of Interest

Compound Name:	6-Bromobenzofuran-3(2H)-one
Cat. No.:	B1519702

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The benzofuran core is a fundamental structural unit found in a multitude of biologically active natural products and synthetic compounds.<sup>[1]</sup> Derivatives of benzofuran exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties, establishing them as "privileged scaffolds" in medicinal chemistry.<sup>[2][3]</sup> The specific variant, **6-Bromobenzofuran-3(2H)-one**, incorporates two key features that enhance its utility: the benzofuran-3-one system, which provides a rigid conformational framework, and a bromine substituent. The bromine atom is not merely a placeholder; it significantly modulates the molecule's electronic properties and serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions.<sup>[4]</sup>

This document serves as a technical guide to the in-silico characterization of **6-Bromobenzofuran-3(2H)-one**. We will detail the application of quantum mechanical calculations to elucidate its structural and electronic properties and demonstrate the use of molecular docking to predict its potential as a targeted therapeutic agent.

## Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecule's basic characteristics. **6-Bromobenzofuran-3(2H)-one** is a bicyclic aromatic compound featuring a furanone ring fused to a brominated benzene ring.

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>5</sub> BrO <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	213.03 g/mol	<a href="#">[5]</a>
CAS Number	201809-69-0	<a href="#">[5]</a>
IUPAC Name	6-bromo-1-benzofuran-3-one	<a href="#">[5]</a>
Boiling Point	319.5 °C at 760 mmHg	<a href="#">[5]</a>
Density	1.742 g/cm <sup>3</sup>	<a href="#">[5]</a>

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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
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// Atom nodes with explicit positions
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C2 [label="C", pos="-1.2,0.6!"];
C3 [label="C", pos="-1.2,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.2,-0.6!"];
C6 [label="C", pos="1.2,0.6!"];
C7 [label="C", pos="-2.4,0!"];
C8 [label="C", pos="2.4,0!"];
O9 [label="O", pos="0,2.2!"];
O10 [label="O", pos="-3.6,0!"];
Br11 [label="Br", pos="2.6,-1.5!"];
H12 [label="", shape=point, pos="-2.2, -0.9!"];
H13 [label="", shape=point, pos="-2.2, 0.9!"];
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```
// Benzene ring bonds
C1 -- C2;
C2 -- C3;
```

```
C3 -- C4;  
C4 -- C5;  
C5 -- C6;  
C6 -- C1;  
  
// Furanone ring bonds  
C2 -- C7;  
C3 -- C7;  
C1 -- O9;  
C6 -- C8;  
C8 -- O9;
```

```
// Substituents  
C5 -- Br11 [label="Br"];  
C4 -- H12 [label="H"];  
C7 -- O10 [style=double, label="O"];  
C8 -- H13 [label="H2"];  
  
}
```

Caption: 2D structure of **6-Bromobenzofuran-3(2H)-one**.

## Quantum Mechanical Characterization via Density Functional Theory (DFT)

To probe the intrinsic properties of the molecule, we turn to computational quantum mechanics. Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy, making it the method of choice for systems of this size.<sup>[6][7]</sup> The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a widely accepted level of theory for reliable geometric and electronic property prediction of organic molecules.<sup>[8][9]</sup>

## Protocol: Geometry Optimization and Vibrational Analysis

**Causality:** The first step in any computational analysis is to find the molecule's most stable three-dimensional conformation, its ground state geometry. This is not merely a procedural step; all subsequent electronic properties are dependent on this lowest-energy structure. A subsequent frequency calculation is critical to validate the result: the absence of imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.

**Methodology:**

- **Input Generation:** Construct the initial 3D coordinates of **6-Bromobenzofuran-3(2H)-one** using a molecular builder.
- **Calculation Setup:** Specify the theoretical level (e.g., B3LYP/6-31G(d,p)) and the task (Optimization + Frequency) in a computational chemistry software package (e.g., Gaussian, ORCA).
- **Execution:** Submit the calculation to a high-performance computing resource.
- **Analysis:**
  - Verify that the optimization converged successfully.
  - Examine the output for vibrational frequencies. Confirm that all frequencies are positive.
  - Extract the final optimized Cartesian coordinates for use in further studies (e.g., molecular docking).

## Predicted Vibrational Frequencies (Infrared Spectroscopy)

The frequency analysis also provides a theoretical infrared (IR) spectrum. This allows for direct comparison with experimental data, aiding in the structural confirmation of synthesized compounds.

Vibrational Mode	Typical Experimental Range (cm <sup>-1</sup> )	Predicted Range (cm <sup>-1</sup> )
Aromatic C-H Stretch	3100 - 3000	3150 - 3050
Carbonyl (C=O) Stretch	1720 - 1700[10]	1750 - 1720
Aromatic C=C Stretch	1600 - 1450	1610 - 1470
C-O Stretch	1300 - 1200	1320 - 1220
C-Br Stretch	680 - 515	690 - 530

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (~0.96) for better comparison.

## Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap implies high stability and low reactivity. The presence of the electron-withdrawing bromine atom and carbonyl group is expected to lower the energy of both orbitals and influence the size of the gap.

Caption: The HOMO-LUMO energy gap dictates molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map provides an intuitive visualization of charge distribution. It plots the electrostatic potential onto the molecule's electron density surface.

- Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For our molecule, this will be concentrated around the carbonyl oxygen.
- Blue/Green Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack. This is expected around the acidic methylene protons adjacent to the carbonyl group.

Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

## Application in Drug Development: Molecular Docking

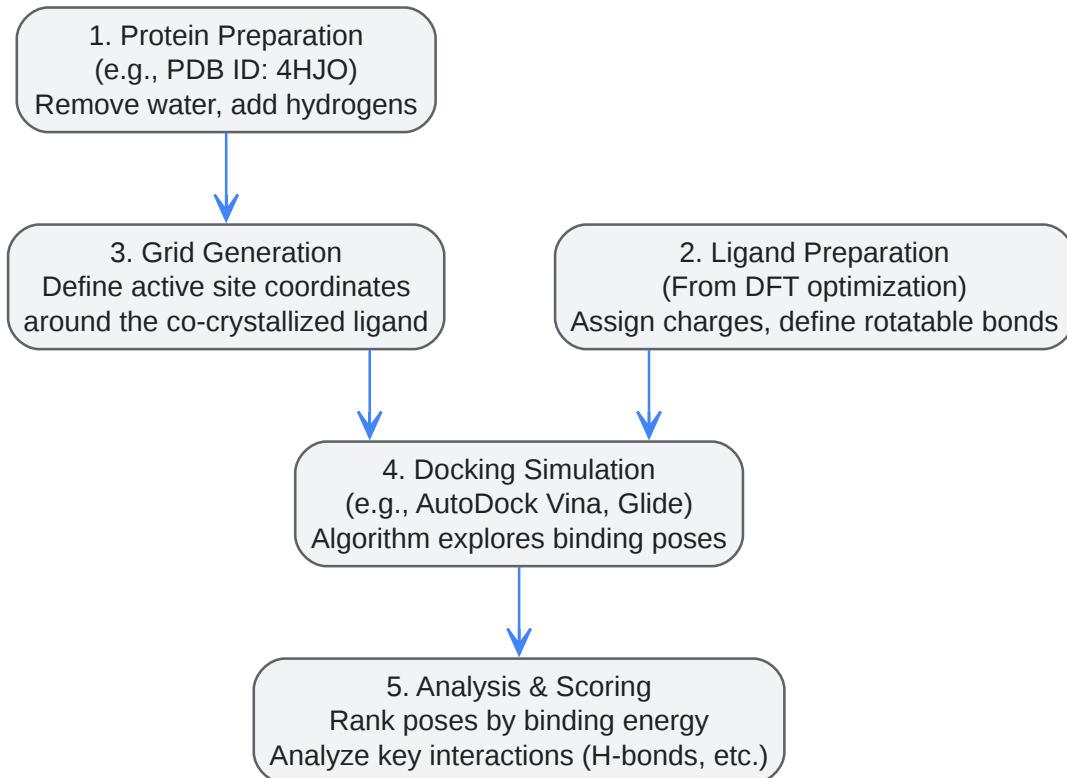
Theoretical studies are paramount in modern drug discovery. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like **6-Bromobenzofuran-3(2H)-one**) to the active site of another (a receptor, typically a protein).[11][12] Benzofuran derivatives have been identified as inhibitors of various enzymes, including kinases, making them attractive candidates for targeted therapies.[13][14]

## Hypothetical Case Study: Targeting Pim-1 Kinase

Pim-1 kinase is a well-known proto-oncogene, and its overexpression is linked to several cancers.[12] Benzofuran-based molecules have shown inhibitory activity against this target, making it a logical choice for a docking study.[12]

## Protocol: A Standard Molecular Docking Workflow

Causality: This workflow is designed to simulate the process of a ligand finding its most favorable binding position within a protein's active site. Each step is essential for ensuring the biophysical relevance of the simulation. Preparing the protein and ligand correctly ensures that protonation states and atomic charges are accurate, while grid generation focuses the search on the biologically relevant binding pocket.



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